Product packaging for Chlorhexidine-d8 (hydrochloride)(Cat. No.:)

Chlorhexidine-d8 (hydrochloride)

Cat. No.: B10822003
M. Wt: 586.4 g/mol
InChI Key: WJLVQTJZDCGNJN-ZYNYSASXSA-N
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Description

Chlorhexidine-d8 (hydrochloride) is a useful research compound. Its molecular formula is C22H32Cl4N10 and its molecular weight is 586.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chlorhexidine-d8 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorhexidine-d8 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32Cl4N10 B10822003 Chlorhexidine-d8 (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H32Cl4N10

Molecular Weight

586.4 g/mol

IUPAC Name

2-[6-[[amino-[[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]guanidine;dihydrochloride

InChI

InChI=1S/C22H30Cl2N10.2ClH/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H/i5D,6D,7D,8D,9D,10D,11D,12D;;

InChI Key

WJLVQTJZDCGNJN-ZYNYSASXSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])N)N)[2H])[2H])Cl)[2H].Cl.Cl

Canonical SMILES

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.Cl.Cl

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies for Chlorhexidine D8 Hydrochloride

Synthetic Pathways for Deuterium Incorporation into Chlorhexidine Scaffolds

The established synthesis of unlabeled chlorhexidine often involves the reaction of hexamethylenebis(dicyandiamide) with two equivalents of p-chloroaniline hydrochloride. google.comgoogle.com For the deuterated analog, the pathway is modified to incorporate deuterium at the desired positions.

The specific labeling pattern of Chlorhexidine-d8, with deuterium located on the two p-chlorophenyl rings, points to a regioselective strategy. The most direct method involves the use of a deuterated starting material, namely 4-chloroaniline-d4. In this molecule, the four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium.

The synthesis of this 4-chloroaniline-d4 precursor can be accomplished through various methods, including acid-catalyzed hydrogen-deuterium exchange on 4-chloroaniline (B138754) using a deuterium source like deuterated trifluoroacetic acid (CF3COOD) or through metal-catalyzed processes. nih.govrroij.com By starting with 4-chloroaniline-d4 and reacting it with hexamethylenebis(dicyandiamide), the resulting chlorhexidine molecule is selectively deuterated on the terminal phenyl rings, yielding N¹,N¹⁴-bis(4-chlorophenyl-d4)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide, or Chlorhexidine-d8. researchgate.netnih.gov This precursor-based approach ensures that the deuterium atoms are not located on the chemically labile nitrogen atoms or the hexamethylene bridge.

Optimizing the synthesis of Chlorhexidine-d8 focuses on maximizing the incorporation of deuterium while maintaining high chemical purity. Key challenges in isotopic labeling include achieving high isotopic enrichment (typically >98%) and preventing isotopic scrambling. huji.ac.il Reaction parameters such as temperature, reaction time, and the stoichiometry of reactants must be carefully controlled. For instance, using a high purity 4-chloroaniline-d4 precursor is critical. The reaction conditions, likely involving reflux in a suitable solvent such as n-butanol or a glycol ether, are fine-tuned to drive the reaction to completion without promoting side reactions or back-exchange of deuterium atoms. google.com Microwave-assisted synthesis has also been explored for deuterating anilines, offering potential for rapid and efficient reactions. rroij.com

Characterization of Isotopic Purity and Enrichment

Following synthesis, the verification of the isotopic labeling is a crucial step. This involves confirming both the degree of deuterium incorporation (isotopic abundance) and the specific location of the deuterium atoms on the molecular structure.

High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic purity of Chlorhexidine-d8. enovatia.com HRMS can distinguish between molecules with very small mass differences, allowing for the clear separation and quantification of Chlorhexidine-d8 from its unlabeled counterpart and any partially deuterated species (d1 through d7). researchgate.net The precise mass measurement confirms the successful incorporation of eight deuterium atoms.

CompoundMolecular FormulaMonoisotopic Mass (Da)
Chlorhexidine (unlabeled free base)C₂₂H₃₀Cl₂N₁₀504.2083
Chlorhexidine-d8 (free base)C₂₂H₂₂D₈Cl₂N₁₀512.2585

This table presents the calculated theoretical monoisotopic masses for the unlabeled and d8-labeled free base forms of chlorhexidine.

While HRMS confirms if the compound is deuterated, Nuclear Magnetic Resonance (NMR) spectroscopy confirms where the deuteration has occurred. wikipedia.org A comparative analysis of the ¹H NMR and ²H NMR spectra is performed.

In the ¹H NMR spectrum of a successfully synthesized Chlorhexidine-d8 sample, the signals corresponding to the aromatic protons of the p-chlorophenyl rings (typically found in the 7.0-7.5 ppm range) would be absent or significantly diminished. Conversely, the ²H NMR spectrum would show a distinct signal in this aromatic region, confirming the location of the deuterium atoms. huji.ac.ilwikipedia.org The chemical shift ranges for protons and deuterons are nearly identical, making this comparison straightforward. huji.ac.il Signals for the protons on the hexamethylene bridge and the amine groups would remain present in the ¹H NMR spectrum.

Spectral RegionExpected Signal in ¹H NMRExpected Signal in ²H NMR
Aromatic (Phenyl Rings)Absent/ReducedPresent
Aliphatic (Hexamethylene Chain)PresentAbsent
Amine (N-H)Present (may be broad/exchangeable)Absent

This table provides a conceptual overview of the expected NMR signals for Chlorhexidine-d8, confirming regioselective deuteration.

Comparative Analysis of Labeled and Unlabeled Compound Synthesis Efficiencies

Several factors contribute to this disparity:

Cost of Starting Materials: Deuterated precursors, such as 4-chloroaniline-d4, and deuterated solvents are significantly more expensive than their standard hydrogen-containing counterparts.

Reaction Kinetics: While often minor, a kinetic isotope effect can sometimes lead to slightly slower reaction rates for deuterated compounds, potentially requiring longer reaction times or harsher conditions to achieve comparable yields.

Purification: The purification process must be robust enough to separate the desired deuterated compound from any remaining starting materials and unlabeled or partially labeled impurities, which can sometimes lead to lower recovery of the final product.

FactorUnlabeled Chlorhexidine HClChlorhexidine-d8 (hydrochloride)
Precursor CostLowHigh
Process ComplexityOptimized, high-throughputMore complex, smaller scale
Overall YieldHighLower (inferred)
PurificationStandard industrial methodsRequires isotopic purity verification

This table compares key factors influencing the synthesis efficiency of unlabeled and d8-labeled chlorhexidine hydrochloride.

Mass Spectrometry Applications in Quantitative Research

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In quantitative research, Chlorhexidine-d8 (hydrochloride) plays a crucial role as an internal standard, in isotopic dilution mass spectrometry, and as a tracer in various studies.

Internal Standard Applications in GC-MS and LC-MS/MS for Enhanced Accuracy

In chromatographic methods coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is essential for accurate quantification. biocat.com Chlorhexidine-d8 (hydrochloride) is ideally suited for this purpose when analyzing its non-labeled counterpart, chlorhexidine. biocat.comveeprho.com

The principle of using an internal standard is to add a known quantity of the labeled compound, Chlorhexidine-d8 (hydrochloride), to the sample before preparation and analysis. Since the deuterated and non-deuterated forms of chlorhexidine have nearly identical chemical and physical properties, they behave similarly during extraction, derivatization, and chromatography. However, they are distinguishable by the mass spectrometer due to the mass difference imparted by the deuterium atoms. medchemexpress.com Any loss of the analyte (chlorhexidine) during sample processing will be mirrored by a proportional loss of the internal standard (Chlorhexidine-d8). By comparing the peak area of the analyte to that of the internal standard, a precise and accurate quantification can be achieved, compensating for variations in sample matrix and instrument response. veeprho.comnih.gov

A rapid and sensitive HPLC/MS/MS method was developed for the simultaneous determination of chlorhexidine and other compounds in rat plasma. nih.gov This method utilized an internal standard and demonstrated linearity over a concentration range of 2-1000 ng/mL for all components. nih.gov

Table 1: GC-MS and LC-MS/MS Parameters for Chlorhexidine Analysis

ParameterGC-MSLC-MS/MS
Internal Standard Chlorhexidine-d8 (hydrochloride) biocat.comChlorhexidine-d8 (hydrochloride) biocat.com
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI) hitachi-hightech.com
Mass Analyzer QuadrupoleTriple Quadrupole or Ion Trap hitachi-hightech.com
Monitoring Ions (m/z) Specific fragment ions for chlorhexidine and chlorhexidine-d8Precursor and product ions for chlorhexidine (e.g., m/z 505.0 → 335.3) and its deuterated analog nih.gov

This table is a generalized representation. Specific parameters can vary based on the instrument and method.

Isotopic Dilution Mass Spectrometry for Precise Quantification in Complex Matrices

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method of measurement by the International System of Units (SI) and offers a high level of accuracy and precision. nih.govrsc.org This technique involves adding a known amount of an isotopically enriched standard, such as Chlorhexidine-d8 (hydrochloride), to a sample containing the analyte of interest (chlorhexidine). nih.gov After allowing the standard to equilibrate with the sample, the mixture is analyzed by mass spectrometry.

The ratio of the signal from the naturally abundant analyte to the isotopically labeled standard is measured. Since the chemical and physical behaviors of the two are nearly identical, this ratio is largely unaffected by sample preparation steps or matrix effects. nih.gov This makes IDMS particularly valuable for quantifying analytes in complex biological matrices like blood, plasma, and tissues, where other methods may suffer from inaccuracies due to interferences. nih.govnih.govresearchgate.net The use of Chlorhexidine-d8 (hydrochloride) in IDMS allows for the highly accurate determination of chlorhexidine concentrations in various research and clinical settings. nih.gov

Tracer Studies Using Deuterated Analogs in Biochemical and Environmental Pathways

Deuterated compounds like Chlorhexidine-d8 (hydrochloride) serve as excellent tracers in studies investigating the biochemical and environmental fate of the parent compound. medchemexpress.comnih.gov By introducing Chlorhexidine-d8 into a biological system or environmental sample, researchers can track its metabolism, degradation, and transport pathways. medchemexpress.com

In biochemical studies, the use of a deuterated tracer can help elucidate the metabolic products of chlorhexidine. As the body processes the compound, the deuterium atoms remain attached to the core structure, allowing for the identification of metabolites using mass spectrometry. This information is crucial for understanding the pharmacokinetics and potential biotransformation of the drug. nih.gov

Environmentally, tracer studies with Chlorhexidine-d8 can be used to monitor the persistence and degradation of chlorhexidine in soil, water, and other environmental compartments. This helps in assessing the potential environmental impact of the widespread use of this antiseptic.

Spectroscopic Characterization Techniques for Chlorhexidine Research

Spectroscopic techniques provide valuable information about the molecular structure, concentration, and interactions of chemical compounds.

UV-Visible Spectrophotometry for Concentration Determination in Research Solutions

UV-Visible spectrophotometry is a straightforward and widely used technique for determining the concentration of a substance in a solution. researchgate.netcuni.cz Chlorhexidine exhibits a characteristic maximum absorbance (λmax) in the UV region, typically around 260 nm. researchgate.net According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.

For research purposes, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of chlorhexidine at its λmax. researchgate.netum.edu.my The concentration of chlorhexidine in an unknown research solution can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. researchgate.net While this method is simple and cost-effective, its specificity can be limited in complex mixtures where other components may also absorb at the same wavelength. um.edu.my Derivative spectrophotometry can sometimes be employed to enhance selectivity in such cases. um.edu.myresearchgate.net

Table 2: UV-Visible Spectrophotometry Data for Chlorhexidine Hydrochloride

Concentration (µg/mL)Absorbance at 260 nm
100.1293
200.2317
400.3513
600.4821
800.5461

Data adapted from a study on the UV-Visible spectrophotometric determination of Chlorhexidine Hydrochloride. researchgate.net The correlation coefficient (r²) for the calibration curve was 0.987. researchgate.net

Advanced Infrared (IR) and Raman Spectroscopy for Molecular Interaction Studies

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques that provide detailed information about the molecular structure and chemical bonding within a molecule. researchgate.netnih.gov These methods are particularly useful for studying the interactions of chlorhexidine with other molecules, such as those found in biological systems or formulation components. researchgate.netmdpi.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. nih.gov Changes in the IR spectrum of chlorhexidine upon interaction with another molecule can indicate which specific functional groups are involved in the interaction. mdpi.com For instance, shifts in the stretching vibration bands of the amino (-C=NH) and C=N groups in the chlorhexidine molecule can signify coordination with metal ions. mdpi.com Attenuated Total Reflection (ATR)-FTIR is a specific IR technique that has been used to study the diffusion and transport of chlorhexidine through biofilms. researchgate.netnih.gov

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. qub.ac.uk It provides information about the vibrational modes of a molecule and can be used to identify specific compounds based on their unique Raman "fingerprint." researchgate.net Raman microscopy allows for the spatial and temporal analysis of chlorhexidine distribution within complex structures like biofilms. researchgate.netnih.gov Studies have utilized Raman spectroscopy to investigate the interaction of chlorhexidine with components of biomaterials. qub.ac.uk

Table 3: Key Spectroscopic Techniques and Their Applications in Chlorhexidine Research

TechniquePrincipleApplication for Chlorhexidine Research
UV-Visible Spectrophotometry Measures the absorption of UV-Visible light by a molecule. researchgate.netDetermination of chlorhexidine concentration in research solutions. researchgate.netcuni.cz
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation, causing bond vibrations. nih.govStudying molecular interactions, such as binding to proteins or metal ions. nih.govmdpi.com
Raman Spectroscopy Measures the inelastic scattering of light, revealing vibrational modes. researchgate.netInvestigating molecular interactions in biomaterials and analyzing the distribution in biofilms. researchgate.netqub.ac.uk

X-ray Diffraction (XRD) for Crystalline Phase Analysis of Related Materials

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the crystallographic structure of materials. In the context of chlorhexidine and its related compounds, XRD plays a crucial role in characterizing their solid-state properties. The diffraction pattern of a crystalline substance is unique and serves as a fingerprint for its identification.

Studies have shown that pure chlorhexidine exhibits a highly crystalline pattern in its XRD analysis. researchgate.net This crystallinity can be altered when chlorhexidine is complexed with other molecules, such as cyclodextrins. For instance, when chlorhexidine forms an inclusion compound with β-cyclodextrin, the resulting XRD pattern shows a more amorphous character compared to the highly crystalline patterns of the individual components. researchgate.net This change suggests a disordering of the crystalline structure upon the formation of the inclusion complex. researchgate.net

Furthermore, XRD is instrumental in analyzing novel chlorhexidine-based particles. For example, in the synthesis of chlorhexidine-strontium chloride (CHX-SrCl₂) and chlorhexidine-zinc chloride (CHX-ZnCl₂) particles, XRD is employed to characterize their structural information. nih.gov The XRD plots of these novel particles have shown missing peaks and slight deviations in peak positions compared to chlorhexidine diacetate, indicating changes in the crystal lattice and potentially smaller crystallite sizes. nih.gov New peak positions in the XRD patterns of these novel particles also confirm the formation of new chemical structures. nih.gov

The analysis of physical mixtures containing chlorhexidine also benefits from XRD. A physical mixture of chlorhexidine and β-cyclodextrin, for example, displays an XRD pattern that is essentially a superposition of the patterns of the individual crystalline substances. researchgate.net This is in contrast to the amorphous pattern of the inclusion compound, highlighting the ability of XRD to distinguish between a simple mixture and a true inclusion complex.

In formulation analysis, XRD can be a critical tool. However, challenges can arise due to the low scattering power of the active pharmaceutical ingredient (API), like chlorhexidine, especially when it is present in low concentrations alongside highly scattering excipients. icdd.com

Single-crystal X-ray diffraction (SC-XRD) provides even more detailed structural information. A study on a novel chlorhexidine-cyclamate salt revealed its crystallization in the monoclinic P2₁/c space group, with the asymmetric unit consisting of half a molecule of protonated chlorhexidine cation and one molecule of cyclamate anion. nih.gov

Chromatographic Techniques for Separation and Detection

High-Performance Liquid Chromatography (HPLC) Methodologies in Research

High-Performance Liquid Chromatography (HPLC) stands out as the most widely used method for the analysis of chlorhexidine and its related compounds due to its efficiency and versatility. researchgate.net It is extensively applied in quality control, pharmacokinetic studies, and the determination of chlorhexidine in various biological fluids and pharmaceutical formulations. researchgate.net The use of deuterated standards like Chlorhexidine-d8 (hydrochloride) is crucial in HPLC-based methods, particularly when coupled with mass spectrometry, to ensure accurate quantification by correcting for matrix effects and variations in sample preparation.

Reverse-phase HPLC (RP-HPLC) is a common mode of separation for chlorhexidine. However, the basic nature and hydrophobicity of the chlorhexidine molecule can lead to asymmetrical peaks. sielc.com To overcome this, various strategies are employed, such as the use of specialized columns and mobile phase additives. For instance, a method utilizing a BIST B+ column, a special type of ion-exchange column, has been shown to provide strong retention and symmetrical peaks for chlorhexidine. sielc.com Another approach involves adding sodium chloride to the mobile phase to mitigate the irreversible adsorption of chlorhexidine onto silica-based RP-HPLC columns. scirp.org

HPLC methods have been developed for the simultaneous determination of chlorhexidine and its degradation products, such as p-chloroaniline (pCA). researchgate.netnih.gov One such method utilized a cyano column and an acidic mobile phase (pH=3) to achieve separation without the need for ion-pairing reagents. scirp.org The robustness of HPLC methods is a critical aspect of their validation, with parameters like flow rate, column temperature, and mobile phase composition being carefully evaluated. researchgate.net

The sensitivity of HPLC methods allows for the determination of chlorhexidine in complex matrices like saliva and blood plasma. researchgate.netnih.gov Sample preparation for these analyses often involves a simple one-step extraction or protein precipitation. researchgate.netnih.gov For instance, a method for analyzing chlorhexidine in serum involved deproteinization with perchloric acid, followed by neutralization and direct injection of the supernatant into the HPLC system. nih.gov The limit of detection for chlorhexidine in these methods can be as low as 0.05 µg/mL. nih.gov

The European Pharmacopoeia outlines an HPLC method for the impurity analysis of chlorhexidine digluconate. thermofisher.com However, this method has been reported to have drawbacks such as poor separation of certain impurities and batch sensitivity of the recommended column. phenomenex.com This has led to the development of improved methods using different columns, such as the Kinetex C18, which has demonstrated better separation and reproducibility across different batches. phenomenex.com

Table 1: Examples of HPLC Methods for Chlorhexidine Analysis

Analytical TargetColumnMobile PhaseDetectionApplication
ChlorhexidineBIST B+Acetonitrile (B52724), water, with a special mobile phase additiveUVAnalysis in blood plasma and urine
Chlorhexidine and p-chloroanilineCyano (CN)Methanol:water with sodium chloride and formic acidUV (238 nm for pCA, 255 nm for CHD)Analysis in mouthrinses, ophthalmic and skin antiseptic agents
Chlorhexidine and its impuritiesKinetex 5 µm C18Gradient of acetonitrile and a buffer solutionUVImpurity profiling of chlorhexidine digluconate
Chlorhexidine, Hexamidine, and p-chlorocresolX-SELECT® RP C18Methanol and potassium dihydrogen phosphate (B84403) bufferUV (timed wavelength)Determination in mouthwashes, douches, and spiked human saliva
ChlorhexidinePolymer-coated ODSAcetonitrile/water with trifluoroacetic acid, heptafluorobutyric acid, and triethylamineUV (260 nm)Toxicological analysis in human serum

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is another valuable analytical technique, particularly for the analysis of volatile derivatives or degradation products of chlorhexidine. While chlorhexidine itself is not sufficiently volatile for direct GC analysis, its degradation products, such as para-chloroaniline (pCA), can be determined using this method, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov

A significant application of GC-MS in this context is the study of chlorhexidine degradation. Research has shown that 2% chlorhexidine gel and solution can degrade over time, regardless of storage conditions, to produce p-chloroaniline (pCA), as well as other chloroaniline isomers (ortho- and meta-), reactive oxygen species, and other organochlorine compounds. nih.gov GC-MS provides the necessary sensitivity and specificity to identify and quantify these degradation products. nih.gov

The analysis of chlorhexidine via gas-liquid chromatography has also been reported, indicating its utility in this domain. capes.gov.br In some cases, derivatization may be employed to make less volatile compounds amenable to GC analysis. For instance, the specific determination of urea (B33335) herbicide residues, which share some structural similarities with chlorhexidine's degradation products, has been achieved by GC after hydrolysis and iodine derivative formation. capes.gov.br

In the broader context of analyzing complex samples, GC-MS is a powerful tool. For example, it has been used for the chemical characterization of essential oils that may be used in combination with chlorhexidine in pharmaceutical formulations. nih.gov This allows for a comprehensive understanding of the chemical composition of such products.

Emerging and Specialized Analytical Approaches

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of pharmaceuticals, including chlorhexidine, offering advantages such as high resolution, short analysis times, and low sample and reagent consumption. mdpi.comdiva-portal.org This technique separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge, size, and viscosity of the molecule. nih.gov For chlorhexidine analysis, deuterated standards like Chlorhexidine-d8 (hydrochloride) can be invaluable for ensuring accuracy, especially in quantitative studies.

Various modes of CE can be employed for pharmaceutical analysis, with capillary zone electrophoresis (CZE) being the most common. diva-portal.orgnih.gov In CZE, separation is achieved in a free solution within a capillary. nih.gov Methods have been developed for the quantitative determination of chlorhexidine in solutions using CZE with UV detection. zsmu.edu.ua For instance, a 0.05% chlorhexidine solution was successfully quantified with a relative error of 1.28%. zsmu.edu.ua The validation of such methods typically demonstrates good linearity, accuracy, and precision. zsmu.edu.ua

The conditions for CE analysis of chlorhexidine can be optimized to achieve efficient separation. A method for determining chlorhexidine acetate (B1210297) in disinfectors utilized a phosphate and acetonitrile buffer, an applied voltage of 15 kV, and detection at 254 nm, achieving analysis in under 4 minutes. nih.gov The linear range for this method was 0.01-0.10 g/L with a detection limit of 0.004 mg/L. nih.gov

CE is particularly well-suited for the analysis of complex mixtures and for impurity profiling of drugs. nih.gov The high resolving power of CE allows for the separation of closely related compounds, which is essential for ensuring the quality and safety of pharmaceutical products. labcompare.com The technique's amenability to automation further enhances its utility in high-throughput settings like genetic sequencing and drug development. labcompare.com

Table 2: Parameters for Capillary Electrophoresis Analysis of Chlorhexidine

ParameterCondition 1Condition 2
Buffer System 0.6% imidazole, 0.6% sodium tetraborate, 0.5% tartaric acid15 mmol/L phosphate and acetonitrile (60:40, v/v)
Applied Voltage 16 kV15 kV
Detection Wavelength 254 nm254 nm
Capillary Uncoated fused silica (B1680970)Uncoated fused silica (50 cm x 75 µm i.d.)
Analysis Time 5 minutes4 minutes
Application Quantitative determination of 0.05% chlorhexidine solutionDetermination of chlorhexidine acetate in disinfectors

Solid Phase Microextraction (SPME) for Trace Analysis in Research Samples

Solid Phase Microextraction (SPME) is a simple, rapid, and solvent-free sample preparation technique that has found applications in the analysis of chlorhexidine and related compounds, particularly for trace analysis in complex matrices. researchgate.netmdpi.com SPME utilizes a coated fiber to extract and concentrate analytes from a sample before their introduction into an analytical instrument, typically a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC). mdpi.comyoutube.com The use of an internal standard, such as Chlorhexidine-d8 (hydrochloride), during SPME can significantly improve the accuracy and precision of quantitative analysis by compensating for variations in extraction efficiency and matrix effects.

One of the key applications of SPME in chlorhexidine research is in pharmacokinetic studies. For example, SPME has been used to monitor the free and total concentrations of chlorhexidine in saliva, as well as the concentration of the protein-bound drug. researchgate.net This capability makes SPME particularly useful for understanding the bioavailability and distribution of chlorhexidine in biological systems. researchgate.net

SPME can be coupled with various analytical instruments. When combined with GC, analytes are thermally desorbed from the SPME fiber in the GC injection port. nih.gov This approach has been developed for the analysis of disinfection byproducts, and while thermal degradation can be a concern for some compounds, careful optimization of desorption conditions can mitigate this issue. nih.gov

The versatility of SPME is enhanced by the availability of different fiber coatings, such as polydimethylsiloxane (B3030410) (PDMS), polyacrylate (PA), and divinylbenzene (B73037) (DVB), which can be chosen based on the polarity and volatility of the target analytes. nih.gov This allows for the selective extraction of a wide range of compounds.

In the broader context of pharmaceutical analysis, SPME is a valuable tool for sample preparation from various biological matrices. nih.gov It integrates sampling, isolation, and concentration into a single step, which can streamline the analytical workflow and improve sensitivity. mdpi.com

Development of Highly Sensitive Exposure Assessment Techniques for Research

The widespread use of chlorhexidine in healthcare and consumer products necessitates the development of highly sensitive and specific analytical methods to accurately assess human exposure. The stable isotope-labeled internal standard, Chlorhexidine-d8 (hydrochloride), has become a critical tool in achieving the required precision and accuracy in these analytical methodologies, particularly in the field of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like Chlorhexidine-d8 is the preferred approach in LC-MS/MS analysis as it closely mimics the chromatographic behavior and ionization characteristics of the analyte, chlorhexidine, thereby compensating for variations during sample preparation and analysis.

Detailed Research Findings

Researchers have successfully developed and validated a number of sophisticated analytical methods for the quantification of chlorhexidine in various biological matrices. These methods are crucial for pharmacokinetic studies, biomonitoring, and understanding the potential for systemic absorption.

One notable development is a high-throughput LC-MS/MS method for the quantification of chlorhexidine in rat plasma. This method demonstrated exceptional sensitivity with a lower limit of quantification (LLOQ) of 0.500 ng/mL. nih.gov The unique symmetrical structure of chlorhexidine allows for the generation of doubly charged molecular ions, which can enhance sensitivity in multiple reaction monitoring (MRM) transitions. nih.gov

For the assessment of dermal exposure, an ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed to measure chlorhexidine gluconate in skin cells collected via a non-invasive tape-stripping method. nih.gov This assay proved to be linear over a wide dynamic range of 0.1-50 μg/mL, which corresponds to 0.2-100 μg of chlorhexidine per tape. nih.gov The method validation showed excellent intra-assay precision with a relative error of ≤10% and inter-assay accuracy in the range of 5.86-10.96% with a relative error of <9%. nih.gov

Furthermore, a high-performance liquid chromatographic (HPLC) method was established for the determination of chlorhexidine in human saliva. This method, which utilized an internal standard and an acidic-deproteinization step, offered a quantitative range of 50.0 ng/mL to 50.0 µg/mL. nih.gov It demonstrated high selectivity and analytical precision, with intra- and inter-assay coefficients of variation within 0.41%. nih.gov

The development of these sensitive assays is a significant step forward in enabling detailed exposure assessments. For instance, studies on healthcare workers can utilize such methods to monitor occupational exposure to chlorhexidine through hand hygiene products. The ability to detect very low levels of chlorhexidine in biological fluids like plasma, urine, or saliva allows for a more accurate understanding of the pharmacokinetics and potential for systemic absorption following topical application or oral rinsing.

The table below summarizes the key performance characteristics of some of the developed analytical methods for chlorhexidine quantification.

Table 1: Performance Characteristics of Analytical Methods for Chlorhexidine Quantification

Analytical Technique Biological Matrix Internal Standard Linearity Range Lower Limit of Quantification (LLOQ) Reference
LC-MS/MS Rat Plasma Not Specified Not Specified 0.500 ng/mL nih.gov
UHPLC-MS/MS Human Skin (Tape Strips) Not Specified 0.1-50 µg/mL Not Specified nih.gov
HPLC Human Saliva Unspecified 50.0 ng/mL - 50.0 µg/mL Not Specified nih.gov
HPLC-MS/MS Rat Plasma Phentolamine 2-1000 ng/mL 2 ng/mL scirp.org
LC-ESI-MS Hemolyzed Blood Not Specified 0.1-11 µg/mL Not Specified researchgate.net

These advanced analytical methodologies, underpinned by the use of internal standards like Chlorhexidine-d8 (hydrochloride), are indispensable for research aimed at understanding human exposure to chlorhexidine and ensuring its safe and effective use.

Significance of Deuterated Analogs in Advanced Chemical and Biological Research

Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium (B1214612), are invaluable in scientific research. clearsynth.com Deuterium, being a stable isotope of hydrogen with an additional neutron, imparts a greater atomic mass to the molecule. clearsynth.com While chemically similar to their non-deuterated counterparts, this mass difference is the key to their utility in various analytical techniques. clearsynth.comclearsynth.com

The primary applications of deuterated analogs in research include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated solvents are routinely used in NMR to avoid interference from proton signals of the solvent, thereby enhancing the clarity and resolution of the spectra for the analyte of interest. clearsynth.com

Mass Spectrometry (MS): In mass spectrometry, deuterated compounds are widely used as internal standards. clearsynth.comaptochem.com Because they have nearly identical chemical and physical properties to the analyte, they co-elute during chromatography and exhibit similar ionization efficiency. aptochem.com However, their higher mass allows them to be distinguished from the non-labeled analyte by the mass spectrometer. scioninstruments.com

Metabolic and Pharmacokinetic Studies: Deuterium labeling serves as a powerful tool for tracing the metabolic fate of drugs and other compounds within a biological system. clearsynth.com By tracking the deuterated molecule, researchers can gain insights into absorption, distribution, metabolism, and excretion pathways. clearsynth.comresearchgate.net

The use of deuterated standards significantly improves the precision and accuracy of quantitative analysis by compensating for variations during sample preparation, extraction, and instrument analysis. clearsynth.comscioninstruments.com

Role of Chlorhexidine D8 Hydrochloride As a Specialized Research Tool and Standard

Chlorhexidine-d8 (hydrochloride) is specifically designed for use as an internal standard in the quantitative analysis of chlorhexidine (B1668724) using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). biocat.com

Key characteristics and applications of Chlorhexidine-d8 (hydrochloride) in research:

Internal Standard for Bioanalysis: In pharmacokinetic studies, researchers need to accurately measure the concentration of chlorhexidine in biological matrices like plasma or saliva. Chlorhexidine-d8 (hydrochloride) is added to the sample at a known concentration at the beginning of the analytical process. aptochem.com

Correction for Matrix Effects: Biological samples are complex, and other components in the matrix can interfere with the ionization of the analyte, either suppressing or enhancing the signal. clearsynth.com Because the deuterated internal standard is affected by these matrix effects in the same way as the non-labeled chlorhexidine, the ratio of their signals provides a more accurate quantification. clearsynth.commyadlm.org

Method Validation: The use of a stable isotope-labeled internal standard like Chlorhexidine-d8 (hydrochloride) is considered the gold standard for robust bioanalytical method development and validation. clearsynth.comaptochem.com It helps ensure the reliability and reproducibility of the analytical procedure.

The table below summarizes the key properties of Chlorhexidine-d8 (hydrochloride):

PropertyValue
Chemical Formula C22H22Cl2D8N10 · 2HCl
Molecular Weight 586.4 g/mol
Synonym CHX-d8
Primary Application Internal standard for chlorhexidine quantification by GC- or LC-MS

By providing a reliable reference point, Chlorhexidine-d8 (hydrochloride) enables researchers to achieve the high level of accuracy and precision required in academic and clinical research involving the quantification of chlorhexidine.

An in-depth analysis of the chemical compound Chlorhexidine-d8 (hydrochloride) reveals its critical role as an internal standard in analytical chemistry. This deuterated analog of chlorhexidine is essential for the accurate quantification of its parent compound in various matrices. This article explores the synthesis, characterization, and comparative efficiency analysis of this isotopically labeled molecule.

Fundamental Mechanistic Investigations of Chlorhexidine at the Molecular and Cellular Level

Elucidation of Molecular Interactions with Biological Structures

The primary mechanism of chlorhexidine's antimicrobial activity lies in its interaction with and disruption of microbial cell membranes. patsnap.com This interaction is governed by the molecule's distinct chemical properties.

Cationic Binding Dynamics with Biological Membranes and Cell Walls

Chlorhexidine (B1668724) is a cationic bisbiguanide, meaning it carries a positive charge at physiological pH. patsnap.comyoutube.com This positive charge is crucial for its initial interaction with microbial cells, which typically possess a net negative charge on their surfaces due to components like teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. nih.gov

The initial step in chlorhexidine's action is the rapid electrostatic attraction and binding of the cationic chlorhexidine molecules to these negatively charged sites on the bacterial cell wall. nih.gov This binding is a strong and specific adsorption process, particularly to phosphate-containing molecules on the cell surface. nih.gov This initial interaction destabilizes the cell wall and interferes with osmosis. The uptake of chlorhexidine by bacteria is a very rapid process, often occurring within 20 seconds.

Studies have shown that due to its cationic nature, chlorhexidine can bind to the negatively charged cell walls of bacteria. nih.gov This binding has been observed in both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nih.gov The interaction is not limited to bacteria; a similar mechanism of rapid uptake and binding to the cell wall is observed in fungi.

Mechanisms of Membrane Permeability Alteration and Destabilization

Following its binding to the cell surface, chlorhexidine proceeds to disrupt the integrity of the cell membrane. patsnap.com This disruption is a key event leading to cell death. The process is concentration-dependent and unfolds in stages.

At lower concentrations, chlorhexidine affects the integrity of the cell wall, allowing it to cross and attack the inner cytoplasmic membrane. This leads to damage of the semipermeable membrane, resulting in the leakage of low-molecular-weight intracellular components such as potassium and phosphate (B84403) ions. nih.gov This leakage disrupts the cell's ability to maintain homeostasis. patsnap.com

At higher concentrations, the damage is more severe. Chlorhexidine causes the cytoplasm to congeal or solidify, a result of widespread precipitation of cellular contents. nih.gov This is considered the lethal event in chlorhexidine's action. nih.gov The molecule embeds itself within the lipid bilayer of the cell membrane, causing significant destabilization and further leakage of intracellular contents. patsnap.com This ultimately affects essential cellular processes like nutrient transport and energy generation. patsnap.com

The interaction of chlorhexidine with the cell membrane can also involve changes in the outer membrane protein (OMP) profile in some bacteria, which can be associated with reduced susceptibility. nih.govresearchgate.net Furthermore, chlorhexidine's interaction with the cell membrane can lead to the formation of dented spots on the cell wall of both Gram-positive and Gram-negative bacteria, eventually leading to the leakage of cellular contents and the formation of "ghost cells". nih.gov

Analysis of Protein Precipitation and Energy Metabolism Disruption

A significant aspect of chlorhexidine's mechanism of action, particularly at higher concentrations, is its ability to cause the precipitation of cytoplasmic proteins. nih.govnih.gov Once inside the cell, chlorhexidine can interact with various cytoplasmic components, including enzymes and nucleic acids. patsnap.com This interaction can lead to the inhibition of enzymatic activity and interfere with microbial replication processes. patsnap.com The formation of phosphate compounds with intracellular components contributes to the coagulation and precipitation of the cytoplasm, leading to cell death. nih.gov

Protein precipitation is a process of destabilization, often driven by hydrophobic aggregation, where the addition of a precipitating agent facilitates the formation of larger aggregates. In the case of chlorhexidine, its interaction with intracellular proteins leads to their denaturation and precipitation.

Furthermore, chlorhexidine disrupts cellular energy metabolism. It has been shown to inhibit adenosine (B11128) triphosphate (ATP) synthesis by destabilizing the cytoplasmic membrane, which is crucial for the cell's energy production. patsnap.com Studies on perfused rat liver have demonstrated that chlorhexidine can inhibit both glucose synthesis and the urea (B33335) cycle, leading to a significant decrease in the cellular ATP content. nih.gov In isolated mitochondria, it inhibits key enzymes like pyruvate (B1213749) carboxylation and oxidases, and at very low concentrations, it can act as an uncoupler of oxidative phosphorylation. nih.gov This disruption of energy metabolism, characterized by effects like hypoglycemia and lactic acidosis, further contributes to the compound's cytotoxic effects. nih.gov

Modulation of Biological Enzyme Activity

Biochemical Studies on Matrix Metalloproteinase (MMP) Inhibition

A significant area of research has focused on the inhibitory effect of chlorhexidine on matrix metalloproteinases (MMPs). asm.orgnih.gov MMPs are a family of host-derived enzymes that play a crucial role in the breakdown of extracellular matrix components, such as collagen, and are involved in tissue-destructive inflammatory diseases like periodontitis. asm.orgnih.gov

Studies have demonstrated that chlorhexidine can directly inhibit the activity of several MMPs, including MMP-2 (gelatinase A), MMP-8 (collagenase 2), and MMP-9 (gelatinase B). asm.orgnih.govresearchgate.net This inhibition is dose-dependent. asm.org For instance, MMP-2 has been found to be more sensitive to chlorhexidine than MMP-9. asm.org The mechanism of inhibition may involve a cation-chelating action, as the addition of calcium chloride can reverse the inhibition of MMP-9 and, at low chlorhexidine concentrations, MMP-2. asm.orgnih.gov This suggests that chlorhexidine may chelate zinc or calcium ions at the active site of these enzymes. opendentistryjournal.com

The inhibition of MMPs by chlorhexidine is considered a valuable effect, as it can help preserve the integrity of the hybrid layer in dental restorations by preventing the degradation of collagen fibers. researchgate.net

Table 1: Summary of Chlorhexidine's Inhibitory Effects on Matrix Metalloproteinases (MMPs)

MMP Type Sensitivity to Chlorhexidine Reversibility of Inhibition by Calcium Chloride Proposed Mechanism of Inhibition Reference
MMP-2 (Gelatinase A) More sensitive than MMP-9 Reversible at low chlorhexidine concentrations Cation-chelating mechanism asm.orgnih.gov
MMP-8 (Collagenase 2) Inhibition observed Not specified Direct inhibition asm.orgresearchgate.net
MMP-9 (Gelatinase B) Less sensitive than MMP-2 Almost completely preventable Cation-chelating mechanism asm.orgnih.gov

Investigation of Other Enzyme-Substrate Interactions

In addition to MMPs, research has shown that chlorhexidine can inhibit other classes of enzymes. Notably, it has been identified as a potent inhibitor of cysteine cathepsins, another class of proteolytic enzymes found in the dentin-pulp complex. nih.gov

A study investigating the inhibitory profile of chlorhexidine on dentin-extracted and recombinant cysteine cathepsins (B, K, and L) found that it inhibited their proteolytic activity in a dose-dependent manner. nih.gov Molecular docking analysis suggested that chlorhexidine interacts strongly with the active subsites of these cysteine cathepsins. nih.gov

Furthermore, chlorhexidine's interaction with bacterial enzymes is a part of its antimicrobial mechanism. At low concentrations, it can inhibit membrane-bound enzymes, contributing to its bacteriostatic effect. droracle.ai In studies with E. coli, while chlorhexidine did not inhibit ATPase in intact cells, it did collapse the membrane potential at inhibitory concentrations. nih.gov In perfused rat liver, chlorhexidine was found to enhance the leakage of cellular enzymes like lactate (B86563) dehydrogenase and fumarase, indicating cell membrane disruption. nih.gov

Transcriptomic and Proteomic Responses in Model Microbial Systems

The antimicrobial action of chlorhexidine involves significant alterations in the gene and protein expression profiles of microorganisms. These changes reveal the adaptive strategies of bacteria to cope with the stress induced by this antiseptic agent.

Exposure of pathogenic bacteria to chlorhexidine triggers a global transcriptomic response, characterized by the differential expression of a multitude of genes. This response is a key component of the microbial defense mechanism against the antiseptic.

In studies on Acinetobacter baumannii, a notable nosocomial pathogen, exposure to chlorhexidine resulted in the significant upregulation of genes encoding efflux pumps. nih.gov Specifically, the genes for the AdeAB multidrug efflux system were overexpressed by 20- to 35-fold. nih.gov Another highly overexpressed gene was aceI, which encodes a hypothetical protein that has been identified as a mediator of chlorhexidine resistance. nih.gov Conversely, genes encoding heat shock proteins, which often function as chaperones, were among the most prominently downregulated. nih.gov

Similarly, in various Streptococcus species, adaptation to chlorhexidine is associated with mutations in genes related to membrane structure, DNA repair, and metabolic processes. nih.gov Commonly upregulated genes across different Streptococcus species include those involved in oxidative stress, DNA repair (such as recD), amino acid transport (potE), and general stress response (groEL). nih.gov In Streptococcus mitis, acute exposure to chlorhexidine led to the upregulation of genes related to carbohydrate metabolism and the phosphotransferase system (PTS). nih.gov

In Vancomycin-Resistant Enterococcus faecium (VREfm), chlorhexidine exposure has been shown to induce the expression of VanA-type vancomycin (B549263) resistance genes (vanHAX) and genes associated with daptomycin (B549167) resistance (liaXYZ). asm.org

A summary of key gene expression changes in response to chlorhexidine is presented in the table below.

Organism Upregulated Genes/Pathways Downregulated Genes/Pathways
Acinetobacter baumanniiAdeAB efflux system, aceI (efflux pump) nih.govHeat shock proteins (chaperones) nih.gov
Streptococcus spp.Oxidative stress response, DNA repair (recD), amino acid transport (potE), stress response (groEL) nih.govFatty acid metabolism (S. vestibularis) nih.gov
Streptococcus mitisCarbohydrate metabolism, Phosphotransferase system (PTS) nih.gov
Enterococcus faecium (VREfm)VanA-type vancomycin resistance (vanHAX), Daptomycin resistance-associated genes (liaXYZ) asm.org

Consistent with the transcriptomic data, proteomic analyses reveal significant alterations in protein expression in bacteria exposed to chlorhexidine. These changes often involve proteins crucial for cell survival and virulence.

In Pseudomonas aeruginosa, adaptation to chlorhexidine leads to the upregulation of various proteins. frontiersin.org These include membrane proteins like OprF, components of efflux pumps such as MexA, chaperones, and proteins involved in flagellar synthesis and cellular metabolism. frontiersin.org For instance, enzymes in the TCA cycle and those involved in converting pyruvate to acetyl-CoA (AceE and AceF) were upregulated. frontiersin.org

In the context of periodontal disease, the bacterium Porphyromonas gingivalis demonstrates complex proteomic changes when it transitions to an intracellular lifestyle, a process that can be influenced by antimicrobials. While not a direct study of chlorhexidine's effect, research on intracellular P. gingivalis shows downregulation of key virulence factors, including the gingipain proteases (RgpA, RgpB, and Kgp). nih.govnih.gov Gingipains are crucial for the degradation of host tissues, and their altered expression has significant implications for the pathogenicity of the organism. frontiersin.org

The table below summarizes notable protein expression changes in response to chlorhexidine.

Organism Upregulated Proteins Downregulated Proteins
Pseudomonas aeruginosaOprF (membrane protein), MexA (efflux pump), Chaperones, Flagellar proteins, Metabolic enzymes (e.g., AceE, AceF) frontiersin.org
Porphyromonas gingivalis (intracellular)(Context-dependent, not directly chlorhexidine-induced)Gingipains (RgpA, RgpB, Kgp) nih.govnih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide valuable insights into the molecular interactions between chlorhexidine and its biological targets, helping to elucidate its mechanism of action at an atomic level.

Molecular docking simulations are employed to predict the binding orientation and affinity of chlorhexidine to its target proteins. These studies have shown that chlorhexidine can bind to various microbial proteins, disrupting their function.

For instance, docking studies have investigated the interaction of chlorhexidine with peptidoglycan glycosyltransferase, a key enzyme in bacterial cell wall synthesis. researchgate.net These simulations predict that chlorhexidine binds to the active site of the enzyme, stabilized by hydrogen bonds and hydrophobic interactions. researchgate.netresearchgate.net This binding is predicted to inhibit the enzyme's function, contributing to the antimicrobial effect of chlorhexidine.

The affinity of chlorhexidine for its targets can be quantified by parameters such as the binding energy or the equilibrium dissociation constant (Kd). For example, the interaction of chlorhexidine with lysozyme (B549824) has been studied, revealing a significant binding affinity. researchgate.net Machine learning models, often trained on large datasets of protein-ligand complexes, are increasingly used to predict binding affinities with high accuracy. nih.govnih.govfrontiersin.orgucl.ac.uk

Target Protein Predicted Binding Site Interactions Predicted Effect
Peptidoglycan GlycosyltransferaseActive site binding via hydrogen and hydrophobic bonds researchgate.netInhibition of cell wall synthesis
LysozymeActive site binding stabilized by hydrophobic interactions and hydrogen bonding researchgate.netImpact on lysozyme's natural antimicrobial functions researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between chlorhexidine and biological molecules over time. nih.govmdpi.comresearchgate.net These simulations have been particularly useful in understanding how chlorhexidine interacts with and disrupts bacterial cell membranes.

MD simulations of chlorhexidine within a model lipid bilayer (DMPC) have shown that the location and effect of chlorhexidine are dependent on its charge. nih.gov The presence of chlorhexidine leads to a thinning of the membrane and an increase in the area per lipid, indicating membrane disruption. nih.gov These simulations help to visualize the molecular events that lead to increased membrane permeability and, ultimately, cell death.

Furthermore, MD simulations can be used to study the stability of chlorhexidine-protein complexes. researchgate.net By simulating the complex in a solvated environment, researchers can assess the persistence of the binding interactions predicted by docking studies and calculate binding free energies.

Exploration of Non-Antimicrobial Biological Activities

Beyond its well-established antimicrobial properties, recent research has uncovered novel biological activities of chlorhexidine, including its ability to modulate cellular signaling pathways.

One significant finding is the role of chlorhexidine as a clock activator, influencing the circadian rhythm in cells. researchgate.net This activity has been linked to the modulation of the Wnt signaling pathway, a crucial regulator of various cellular processes, including adipogenesis (the formation of fat cells). researchgate.netnih.gov

In adipogenic progenitor cells, chlorhexidine has been shown to shorten the clock period and induce the expression of core clock components. researchgate.net Mechanistically, it activates the Wnt signaling pathway, leading to the suppression of adipocyte differentiation. researchgate.net This anti-adipogenic effect is of interest in obesity research, as the Wnt pathway is a known inhibitor of fat cell formation. nih.govnih.gov The discovery of chlorhexidine's ability to modulate this pathway opens up new avenues for its potential application in metabolic research. researchgate.net

Environmental Fate and Degradation Studies of Chlorhexidine and Its Analogs

Persistence and Distribution Dynamics in Abiotic Environmental Compartments

The environmental persistence and distribution of chlorhexidine (B1668724) are governed by its chemical stability and interactions with different environmental matrices.

Hydrolytic Stability and Degradation Kinetics in Aquatic Environments

The stability of chlorhexidine in aqueous solutions is significantly influenced by pH. researchgate.netnih.gov Hydrolysis is a key degradation pathway, with the primary degradation product being p-chloroaniline (PCA). researchgate.netnih.gov The rate and mechanism of this hydrolysis are pH-dependent. In acidic conditions, the direct formation of PCA from chlorhexidine is the predominant pathway. researchgate.netnih.gov Conversely, under alkaline conditions, the degradation proceeds indirectly, with the formation of p-chlorophenylurea as an intermediate before its subsequent conversion to PCA. researchgate.netnih.gov

Kinetic studies conducted at elevated temperatures (90.0 °C) have been used to determine the degradation rate laws and propose detailed mechanisms for chlorhexidine hydrolysis across a pH range of 0.5 to 9.0. nih.gov While specific kinetic data for Chlorhexidine-d8 (hydrochloride) is not extensively available, the structural similarity suggests it would follow a comparable hydrolytic degradation pattern. It is important to note that aqueous solutions of chlorhexidine are most stable within a pH range of 5 to 7. healthynewbornnetwork.org Outside of this range, degradation is accelerated. researchgate.nethealthynewbornnetwork.org Light can also hasten the formation of by-products. researchgate.net

Sorption and Desorption Behavior in Soil and Sediment Matrices

The interaction of chlorhexidine with soil and sediment is a critical factor in its environmental mobility and bioavailability. Sorption processes, which involve the binding of a substance to a solid matrix, can significantly reduce the concentration of chlorhexidine in the aqueous phase, thereby limiting its transport. nih.gov The extent of chlorhexidine sorption is strongly correlated with the organic carbon content of the soil and sediment. nih.gov

Studies on compounds with similar structural features, such as benzidine, have shown that sorption is a complex process involving multiple mechanisms, including hydrophobic partitioning and covalent binding. nih.govresearchgate.net The desorption, or release, of these compounds from soil and sediment is often found to be hysteretic, meaning that the compound is not as easily released as it is sorbed. researchwithrutgers.com This suggests that a fraction of the sorbed chlorhexidine may become irreversibly bound to the solid matrix, reducing its long-term environmental availability. nih.govresearchgate.net The specific sorption and desorption characteristics of Chlorhexidine-d8 (hydrochloride) are expected to be similar to those of chlorhexidine, though detailed studies are needed for confirmation.

Advanced Degradation Pathways and Remediation Technologies

Due to the persistence of chlorhexidine in the environment, research has focused on developing effective technologies for its removal and degradation.

Photocatalytic Degradation using Heterogeneous Catalysts (e.g., Ni-doped TiO2)

Heterogeneous photocatalysis has emerged as a promising advanced oxidation process for the degradation of chlorhexidine. This technology utilizes semiconductor materials, such as titanium dioxide (TiO2), which, when irradiated with light, generate highly reactive oxygen species that can break down organic pollutants. eeer.orgeeer.orgresearchgate.net

The efficiency of photocatalytic degradation can be enhanced by doping the TiO2 catalyst with metals like nickel (Ni). Studies have shown that Ni-doped TiO2 (Ni-TiO2) exhibits significant photocatalytic activity for the degradation of chlorhexidine digluconate under both simulated visible light and sunlight. eeer.orgeeer.org The degradation process follows pseudo-first-order kinetics, as described by the Langmuir-Hinshelwood model. eeer.orgeeer.orgresearchgate.net The effectiveness of the degradation is influenced by operational parameters such as the substrate-to-catalyst ratio, irradiation time, and the pH of the solution. eeer.orgresearchgate.net Higher degradation rates are typically observed in alkaline conditions (around pH 9.5-10.5), where the electrostatic interaction between the negatively charged catalyst surface and the protonated chlorhexidine molecule is facilitated. eeer.orgresearchgate.netresearchgate.net

CatalystLight SourceKinetic ModelRate Constant (k)TOC ReductionReference
Ni-TiO2Simulated Visible LightPseudo-first-order0.024 min⁻¹85.71% (synthetic wastewater) eeer.orgeeer.org
Ni-TiO2SunlightPseudo-first-order-61.17% (formulated wastewater) eeer.orgeeer.org
TiO2UV Light--68.14% removal after 1h researchgate.net

Research into Biotransformation and Biodegradation Mechanisms by Environmental Microorganisms

Studies have indicated that both sorption and biotransformation may be involved in the removal of chlorhexidine by certain ligninolytic fungi, such as Irpex lacteus and Pleurotus ostreatus. nih.gov After 21 days of in vivo cultivation, the residual amounts of chlorhexidine were 30% and 43%, respectively. nih.gov The primary mechanism of removal in wastewater treatment plants is often sorption to sludge rather than biodegradation. nih.gov Research has also explored the use of photo-electrochemical cell-microbial fuel cell (PMFC) systems, which have shown a significantly increased rate of chlorhexidine removal compared to traditional microbial fuel cells. nih.gov

The primary degradation products identified from microbial transformation include p-chlorophenylurea and p-chloroaniline. nih.gov

Adsorption-Based Removal Strategies from Aqueous Solutions

Adsorption is a widely used and effective method for removing various pollutants, including pharmaceuticals like chlorhexidine, from aqueous solutions. nih.govuts.edu.au This process involves the accumulation of the pollutant onto the surface of a solid adsorbent material.

A variety of materials have been investigated for their potential to adsorb chlorhexidine and other similar compounds. These include:

Carbon-based adsorbents: Activated carbon, derived from various sources, is a highly effective adsorbent due to its large surface area and porous structure. nih.govmdpi.com Biochar, produced from the pyrolysis of biomass, has also shown promise for the removal of pharmaceuticals from water. youtube.com

Carbon nanotubes (CNTs): Single-walled, double-walled, and multi-walled carbon nanotubes have demonstrated high adsorption capacities for various antibiotics. nih.gov

Clays and Minerals: Bentonite and zeolite have been shown to be effective in removing certain pharmaceuticals from aqueous solutions. uts.edu.au

The efficiency of adsorption is influenced by several factors, including the initial concentration of the pollutant, the pH of the solution, contact time, and temperature. nih.govnih.gov The mechanism of adsorption can involve a combination of hydrophobic interactions, electrostatic attraction, and hydrogen bonding. nih.govyoutube.com Desorption studies are also important to understand the potential for the release of the adsorbed pollutant back into the environment. mdpi.comnih.gov

AdsorbentPollutantAdsorption CapacityKey FindingsReference
Activated Carbon (from Typha orientalis)Chloramphenicol0.424 mmol/gAdsorption dominated by π-π EDA interaction and hydrophobic interaction. mdpi.com
Carbon Nanotubes (SWCNT)Ciprofloxacin724 mg/gHigh removal capacity observed. nih.gov
Carbon Nanotubes (SWCNT)Oxytetracycline554 mg/gHigh removal capacity observed. nih.gov
BentoniteCiprofloxacin99% removalHigh removal efficiency with a short contact time. uts.edu.au
Biochar (from cotton gin waste)Sulfapyridine-Adsorption increased with pH from 7 to 10. youtube.com

Application of Isotopic Labeling in Environmental Tracing and Mechanistic Studies

The use of isotopically labeled compounds is a powerful tool in environmental science for tracing the fate and transformation of contaminants. Chlorhexidine-d8 (hydrochloride), a deuterated form of chlorhexidine, serves as a valuable internal standard for the accurate quantification of chlorhexidine in complex environmental matrices like sewage sludge. nih.gov Its application extends beyond simple quantification, offering significant potential in elucidating the environmental pathways and degradation mechanisms of chlorhexidine.

Tracing the Environmental Fate and Transport of Chlorhexidine-d8

The environmental persistence and mobility of chlorhexidine are of significant concern due to its widespread use and subsequent release into wastewater systems. nih.govmdpi.com While specific studies detailing the environmental tracing of Chlorhexidine-d8 are not extensively documented in publicly available literature, the principles of stable isotope tracing provide a clear framework for its application. By introducing Chlorhexidine-d8 into controlled environmental systems, such as laboratory-scale wastewater treatment reactors or soil microcosms, its movement and distribution can be meticulously tracked.

The distinct mass-to-charge ratio of Chlorhexidine-d8 allows for its unambiguous detection and differentiation from the non-labeled chlorhexidine already present in the environment using mass spectrometry-based techniques. nih.govnih.gov This enables researchers to follow the partitioning of the compound between aqueous phases, suspended solids, sediments, and sludge. Such studies are crucial for understanding how chlorhexidine is transported through and retained within various environmental compartments.

Table 1: Potential Applications of Chlorhexidine-d8 in Environmental Fate and Transport Studies

Research AreaApplication of Chlorhexidine-d8Information Gained
Wastewater Treatment Plants (WWTPs) Spiking influent with a known concentration of Chlorhexidine-d8.- Efficiency of removal from the aqueous phase. - Partitioning onto sludge solids. - Potential for pass-through into effluent.
Aquatic Environments Introduction into controlled aquatic mesocosms.- Adsorption to suspended sediments. - Bioaccumulation potential in aquatic organisms. - Transport downstream from a point source.
Soil and Sediment Systems Application to soil columns or sediment cores.- Leaching potential and mobility in soil. - Strength of adsorption to soil organic matter and clay particles. - Persistence and long-term fate in terrestrial environments.

Investigating Metabolite Formation and Transformation Pathways

The degradation of chlorhexidine in the environment can occur through various biotic and abiotic processes, leading to the formation of several transformation products. nih.govoup.com Identifying these metabolites and understanding their formation pathways are critical for a comprehensive environmental risk assessment, as some degradation products may also possess toxicological properties. nih.gov

Isotopic labeling with Chlorhexidine-d8 is an invaluable technique for such investigations. When Chlorhexidine-d8 is subjected to degradation processes, the deuterium (B1214612) atoms are retained in the core structure of the resulting metabolites, creating a distinct isotopic signature. This allows for the confident identification of chlorhexidine-derived transformation products amidst a complex background of other organic molecules in environmental samples.

Several studies have identified key degradation products of chlorhexidine, including p-chloroaniline (PCA) and p-chlorophenylurea. nih.govnih.gov The formation of PCA is a significant concern due to its known toxicity. nih.gov The use of Chlorhexidine-d8 would enable researchers to confirm whether PCA and other metabolites found in an environmental sample originate from the degradation of chlorhexidine or from other sources.

Table 2: Known Degradation Products of Chlorhexidine and the Potential Role of Chlorhexidine-d8 in Their Study

Degradation ProductChemical FormulaFormation PathwayPotential Application of Chlorhexidine-d8 in Research
p-Chloroaniline (PCA)C₆H₆ClNHydrolysis of the biguanide (B1667054) linkage. nih.govTracing the formation of deuterated PCA to quantify the contribution of chlorhexidine degradation to overall PCA levels in the environment.
p-ChlorophenylureaC₇H₇ClN₂OHydrolysis and rearrangement. nih.govIdentifying the deuterated analog of this metabolite to confirm its origin from chlorhexidine and study its subsequent fate.
1-(p-chlorophenyl)guanideC₇H₈ClN₃Cleavage of the hexamethylene bridge.Using the isotopic signature to detect and quantify this intermediate in complex matrices.

By employing Chlorhexidine-d8 in controlled degradation experiments, researchers can construct detailed transformation pathways, determine the rates of formation of different metabolites under various environmental conditions (e.g., aerobic vs. anaerobic), and assess the persistence of these transformation products. This information is essential for developing a complete picture of the environmental impact of chlorhexidine.

Interactions with Non Biological Materials and Surface Science Applications

Adsorption and Release Characteristics on Synthetic and Natural Surfaces

The ability of chlorhexidine (B1668724) to adsorb onto surfaces and then be released over time is a critical aspect of its utility and is a significant area of research. This property is exploited in creating materials with sustained antimicrobial activity.

The incorporation of chlorhexidine into polymeric materials, especially dental acrylic resins, is a widely studied strategy for developing controlled-release systems. researchgate.netnih.gov When chlorhexidine is loaded into these resins, it does not typically alter their fundamental chemical or mechanical structures. nih.govugr.es The release of chlorhexidine from these materials often follows an exponential pattern, characterized by a rapid initial release followed by a slower, sustained release over an extended period. nih.gov For instance, studies have shown that release can be evident for at least 20-28 days. nih.govnih.gov

The release kinetics can be influenced by several factors, including the type of polymer, the concentration of the incorporated chlorhexidine, and the surrounding environment. Research on etch-and-rinse adhesives showed that the final amount of chlorhexidine released was directly proportional to the initial concentration added to the adhesives. nih.gov Similarly, loading different percentages of chlorhexidine into hard autopolymerizing reline acrylic resins allows for the tuning of antimicrobial activity and release profiles. researchgate.net The physical form of the polymer also matters; for example, cellulose (B213188) acetate (B1210297) nanofiber mats have been shown to absorb significant amounts of water and release chlorhexidine in a controlled manner, making them suitable for applications where material swelling is beneficial. mdpi.com

The mechanism of release is often dominated by Fickian diffusion. nih.gov However, the process can be complex. In some systems, a "burst phase" of release is observed in the first few hours, followed by a more gradual release. mdpi.com The choice of polymer can significantly affect the release rate; studies comparing chitosan (B1678972), PLGA, and PMMA coatings on paper points showed that the non-coated group had the fastest release, while the PMMA-coated group had the most controlled and slowest release. bohrium.com

Research Findings on Chlorhexidine Release from Polymeric Materials

Polymeric MaterialKey Findings on ReleaseReference
Dental Acrylic ResinExponential release pattern; rapid release in the first 10 days, becoming almost constant at 0.4-1.5 µg/cm² around 20 days. nih.gov
UDMA-TEGDMA ResinRelease is pH-dependent, with significantly higher rates in acidic (pH 4) buffer. Fickian diffusion is the dominant mechanism. nih.gov
Cellulose Acetate NanofibersInitial burst release over the first 2 hours, followed by a slow, sustained release. mdpi.com
Etch-and-Rinse Adhesives (XP Bond vs. Ambar)After 28 days, approximately 20% of CHX was released from XP Bond and 8-12% from Ambar. Release is proportional to initial concentration. nih.gov
Polymer-Coated Paper PointsRelease rate order: Non-coated > Chitosan-coated > PLGA-coated > PMMA-coated. Pore size on the surface influences the release rate. bohrium.com

Hydroxyapatite (B223615) is the primary mineral component of teeth and bones, making its interaction with chlorhexidine highly relevant in dental and orthopedic research. nih.gov The binding of chlorhexidine to hydroxyapatite is a complex process. In mineralized dentin, the cationic chlorhexidine molecule binds electrostatically to the negatively charged phosphate (B84403) groups present in hydroxyapatite crystallites. nih.gov

Studies investigating the uptake of chlorhexidine by synthetic hydroxyapatite reveal that the interaction can lead to the precipitation of chlorhexidine phosphate on the surface. nih.gov This reaction is influenced by the concentrations of calcium and phosphate ions in the surrounding solution. nih.gov The adsorption process can follow different models depending on the concentration. At lower concentrations, the adsorption fits a Langmuir mechanism, while at higher concentrations, a Langmuir-Freundlich mechanism provides a better description. scielo.br

The affinity of chlorhexidine for hydroxyapatite is significant, though research suggests the binding is likely nonspecific, with affinity constants in the millimolar range. nih.gov Pre-treating hydroxyapatite surfaces with agents like phytic acid has been shown to strongly enhance the subsequent adsorption of chlorhexidine. capes.gov.br This indicates that the surface chemistry of the hydroxyapatite plays a crucial role in the extent of binding.

Binding Characteristics of Chlorhexidine to Hydroxyapatite

SubstrateBinding MechanismMaximum Binding Capacity (Bmax)Reference
Hydroxyapatite (HA)Electrostatic interaction with phosphate groups. Adsorption follows Langmuir and Langmuir-Freundlich mechanisms.~6.8 µmoles/g (for mineralized dentin) nih.govscielo.br
Demineralized Dentin (DD)Electrostatic and hydrogen bonding with collagen carboxyl groups.30.1 µmoles/g nih.gov

Development of Functionalized Materials for Research Purposes

The ability to functionalize materials with Chlorhexidine-d8 (hydrochloride) is essential for its use in research, enabling detailed studies of release kinetics and surface interactions.

Incorporating chlorhexidine into various polymeric matrices is a common method for creating systems to study controlled release. nih.gov The choice of matrix and the method of incorporation are critical variables that determine the release profile. For example, chlorhexidine diacetate has been mixed with dental adhesives or resins to evaluate how different concentrations affect the release rate over time. nih.gov Spectrophotometric measurements of the storage solution are typically used to quantify the cumulative release. nih.gov

Studies have successfully incorporated chlorhexidine into materials like urethane (B1682113) dimethacrylate (UDMA) and triethylene glycol dimethacrylate (TEGDMA) resins, cellulose acetate nanofibers, and various coatings for root canal points. mdpi.comnih.govbohrium.com These studies demonstrate that by varying the polymer, the drug concentration, or environmental factors like pH, the release kinetics can be systematically investigated. nih.govnih.gov For example, a study on a UDMA-TEGDMA resin system showed that about 50% of the incorporated chlorhexidine diacetate was released over a four-month period in a pH 4 buffer, highlighting the potential for long-term, pH-sensitive release. nih.gov

Beyond simple incorporation, modifying the surface of materials to immobilize chlorhexidine offers another route for creating functionalized materials. A key application is in modifying implant surfaces to prevent infection. One strategy involves using amorphous microporous silica (B1680970) as a reservoir for chlorhexidine on a titanium alloy (Ti-6Al-4V) substrate. nih.gov The chlorhexidine is loaded into the pores of the silica, which is applied to the implant surface, allowing for sustained release over a period of days. nih.gov

Another advanced approach involves coating a titanium-silica composite with chitosan, a biopolymer. mdpi.com This chitosan layer acts as a barrier that modulates the diffusion of chlorhexidine, with thicker coatings leading to slower release. mdpi.com This pH-responsive system demonstrates lower release at neutral pH and higher release in acidic environments, which is beneficial as infections are often associated with local acidification. nih.govmdpi.com These surface modification strategies are crucial for developing "smart" materials that release their active agent in response to specific environmental triggers.

Advanced Characterization of Material-Compound Interactions

A variety of advanced analytical techniques are employed to characterize the interactions between chlorhexidine and material surfaces. Scanning Electron Microscopy (SEM) is frequently used to observe the surface morphology of materials before and after being loaded with chlorhexidine, as well as to examine the polymer structure and pore sizes that influence release rates. researchgate.netbohrium.com

Spectroscopic methods are invaluable for understanding the chemical interactions. Fourier-transform infrared spectroscopy (FTIR) can confirm the successful incorporation of chlorhexidine into a matrix by identifying its characteristic chemical bands, such as those from C=N and N-H vibrations, and can also show how the drug interacts with the polymer or substrate. nih.govnih.gov X-ray Photoelectron Spectroscopy (XPS) is used to analyze the surface elemental composition, confirming the presence of elements specific to the compound (like chlorine or nitrogen from chlorhexidine) on the material surface. scielo.br

Furthermore, techniques like Ultraviolet-visible (UV-Vis) spectroscopy are standard for quantifying the amount of chlorhexidine released from a material into a solution over time, which is essential for determining release kinetics. nih.gov For inorganic substrates, X-ray Diffraction (XRD) can be used to analyze the crystalline structure of the material and identify any new phases formed due to the interaction with chlorhexidine, such as the formation of chlorhexidine phosphate on hydroxyapatite. scielo.br

Fourier-Transform Infrared Attenuated Total Reflectance (FTIR-ATR) Spectroscopy

Fourier-Transform Infrared Attenuated Total Reflectance (FTIR-ATR) spectroscopy is a powerful non-destructive technique used to identify the chemical composition of material surfaces. It is particularly valuable for confirming the presence of chlorhexidine on a substrate and studying its binding mechanisms. The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies, creating a unique spectral fingerprint for the compound.

In the analysis of chlorhexidine-modified materials, FTIR-ATR can definitively confirm the successful attachment or incorporation of the molecule. For instance, when analyzing a novel chlorhexidine complex, ATR-FTIR is used alongside other methods to unambiguously identify the chemical structure. usf.edu The FTIR spectrum for Chlorhexidine HCl exhibits several characteristic absorption peaks that serve as markers for its presence. researchgate.net Key peaks include:

1531 cm⁻¹: Attributed to the N-H bending of the secondary amine groups. researchgate.net

1246 cm⁻¹: Corresponding to the C-N stretching of the secondary amine. researchgate.net

1092 and 1130 cm⁻¹: Representing C-N stretching peaks. researchgate.net

600-700 cm⁻¹: Indicating C-Cl stretching. researchgate.net

By scanning a material surface, the presence of these specific peaks confirms the successful coating or immobilization of chlorhexidine. The intensity and any shifts in these peaks can also provide insights into the nature of the interaction between the chlorhexidine molecule and the substrate, such as whether the binding is chemical (chemisorption) or physical (physisorption).

Table 1: Characteristic FTIR-ATR Absorption Peaks for Chlorhexidine HCl

Wavenumber (cm⁻¹) Vibrational Mode Reference
1531 N-H Bending (Secondary Amine) researchgate.net
1246 C-N Stretching (Secondary Amine) researchgate.net
1092, 1130 C-N Stretching researchgate.net
600-700 C-Cl Stretching researchgate.net

Scanning Electron Microscopy (SEM) and High-Resolution Transmission Electron Microscopy (HRTEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) and High-Resolution Transmission Electron Microscopy (HRTEM) are indispensable tools for visualizing the surface topography and microstructure of materials at high magnification. These techniques are widely used to analyze the effects of chlorhexidine application on various substrates, from dental materials to advanced ceramic coatings.

Scanning Electron Microscopy (SEM) provides detailed images of a material's surface morphology. In the context of chlorhexidine applications, SEM is used to:

Visualize Surface Coatings: SEM imaging can confirm the formation of a chlorhexidine-derived layer on a material. Studies on dentine surfaces treated with chlorhexidine have used SEM to reveal crystal-like deposits. researchgate.netnih.gov The amount and distribution of these deposits can be correlated with the concentration of the chlorhexidine solution and the application time. nih.gov

Analyze Morphological Changes: The application of chlorhexidine can alter the surface texture of a material. For example, SEM analysis of dentine shows that chlorhexidine can influence the smear layer, a layer of debris left after mechanical preparation. nih.govresearchgate.net

Examine Porous Structures: For materials designed to act as reservoirs for chlorhexidine, such as porous ceramic coatings, SEM is used to examine the pore structure and the distribution of the chlorhexidine within it. tandfonline.com It can also be used to assess the morphology of chlorhexidine-loaded polymeric nanocapsules. researchgate.net

High-Resolution Transmission Electron Microscopy (HRTEM) , and related techniques like Annular Dark Field Scanning Transmission Electron Microscopy (ADF-STEM), offer even higher magnification, allowing for analysis at the nanoscale. These methods are employed to study the fine details of the microstructure, such as the particle size and distribution within a composite material or coating. tandfonline.com For instance, ADF-STEM can be used to characterize the microstructure of porous ceramic coatings designed to be filled with chlorhexidine. tandfonline.com

The findings from these morphological analyses are critical for understanding how chlorhexidine integrates with a material, which in turn affects its functional properties, such as release kinetics and long-term stability.

Table 2: Summary of SEM Findings on Chlorhexidine-Treated Surfaces

Substrate Material Observation Key Finding Reference(s)
Dentine Formation of crystal-like deposits on the surface. The amount of deposits is influenced by chlorhexidine concentration and application time. researchgate.netnih.govresearchgate.net
Porous Ceramic Coating Visualization of the porous microstructure. Confirmed the structure designed to be filled with chlorhexidine. tandfonline.com
Polymeric Nanocapsules Analysis of nanocapsule morphology. Characterized the structure of chlorhexidine delivery vehicles. researchgate.net
Titanium Analysis of surface roughness. Rougher surfaces adsorbed significantly more chlorhexidine than smooth surfaces. nih.govresearchgate.net

Micro-Computed Tomography (Micro-CT) for Internal Structure and Porosity Analysis

Micro-Computed Tomography (Micro-CT) is a non-destructive three-dimensional imaging technique that allows for the visualization and quantification of the internal structure of materials. nih.govresearchgate.net It functions like a standard medical CT scanner but on a much smaller scale with significantly higher resolution, making it ideal for the analysis of materials science samples. nih.gov

In the context of materials functionalized with Chlorhexidine-d8 (hydrochloride), Micro-CT is an invaluable tool for characterizing the matrix that will contain or bind the compound. Its applications include:

Porosity Analysis: For materials designed to release chlorhexidine over time, such as porous ceramics or cements, Micro-CT can precisely quantify key structural parameters. tandfonline.comnih.gov This includes total porosity, pore size distribution, and pore interconnectivity. This data is essential for predicting and optimizing the loading capacity and release profile of the chlorhexidine from the material.

Internal Defect and Filler Distribution Analysis: Micro-CT can identify internal voids, cracks, or other defects within a material that could impact its mechanical integrity and its performance as a chlorhexidine carrier. nih.gov In composite materials, such as chlorhexidine-modified glass ionomer cements, it can be used to analyze the homogeneity of the filler distribution. nih.govnih.govresearchgate.net

3D Visualization of Internal Structure: The technique generates a complete 3D model of the object, allowing researchers to explore its internal architecture without physically sectioning or destroying the sample. researchgate.net This is particularly useful for assessing the complex internal network of scaffolds or coatings designed for controlled release applications.

While Micro-CT primarily analyzes the solid structure of the material rather than directly imaging the chlorhexidine compound itself (unless there is a sufficient density contrast), it provides the critical structural framework needed to understand and model the behavior of the active agent within the material matrix. For example, in a study developing a porous ceramic coating to be filled with chlorhexidine, understanding the pore characteristics is the first step in controlling the drug's subsequent release. tandfonline.com

Future Research Directions and Emerging Applications of Chlorhexidine D8 Hydrochloride

Development of Novel Deuteration Strategies for Enhanced Research Utility

The synthesis of deuterated compounds is a cornerstone of modern analytical and metabolic research. medchemexpress.com For Chlorhexidine-d8, which is labeled with deuterium (B1214612) on the two chlorophenyl rings, the existing synthesis methods are sufficient for its role as an internal standard. synzeal.com However, the development of novel and more sophisticated deuteration strategies could significantly broaden its research applications.

Future research could focus on creating site-specific deuterated analogues of chlorhexidine (B1668724). For instance, placing deuterium atoms on the hexamethylene bridge or other specific positions within the molecule could provide more detailed insights into its metabolic breakdown and mechanism of action. researchgate.net These specific isotopologues would be invaluable for metabolic flux analysis, allowing researchers to precisely track the transformation of different parts of the molecule within a biological system. researchgate.net

Furthermore, developing more efficient and cost-effective synthesis routes for Chlorhexidine-d8 and other deuterated variants is a crucial research direction. Current methods for producing chlorhexidine compounds can be complex, sometimes requiring harsh conditions or expensive catalysts. google.com Innovations in synthetic chemistry, such as new catalytic systems or green chemistry approaches, could simplify the production of these labeled compounds, making them more accessible for a wider range of research applications. eeer.org

Expansion of Isotopic Labeling in Omics Research (e.g., Metabolomics, Lipidomics)

The fields of metabolomics and lipidomics, which involve the comprehensive study of small molecules and lipids, heavily rely on stable isotope labeling for accurate quantification and dynamic analysis. nih.govnih.gov Chlorhexidine-d8 (hydrochloride) is already an established tool in this domain, serving as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. biocat.comveeprho.com Its use ensures reliable analysis in therapeutic drug monitoring and pharmacokinetic studies by correcting for variations during sample preparation and analysis. veeprho.com

The future utility of Chlorhexidine-d8 in omics research lies in its expansion from a simple quantification standard to a dynamic metabolic probe. Stable isotope labeling is the only experimental method that allows for the direct measurement of the biosynthesis, remodeling, and degradation of biomolecules. nih.gov By introducing Chlorhexidine-d8 into a biological system, researchers can trace its metabolic fate and its impact on the broader metabolome and lipidome. For example, studies could investigate how gut microbiota metabolize chlorhexidine, potentially leading to the formation of new, uncharacterized metabolites.

Moreover, the application of Chlorhexidine-d8 can be extended to lipidomic studies investigating its interaction with cell membranes. nih.govnih.gov As chlorhexidine's antimicrobial activity involves the disruption of the cell membrane, deuterated chlorhexidine could be used to study its binding to specific lipid species within bacterial or fungal membranes. medchemexpress.com This could provide unprecedented detail about its mechanism of action and the development of microbial resistance. frontiersin.org Integrated omics approaches, combining metabolomics, lipidomics, and genomics, could reveal new biomarkers and pathways affected by chlorhexidine exposure. nih.govnih.gov

Exploration of Chlorhexidine in Unconventional Research Fields

While chlorhexidine is extensively researched for its antimicrobial properties in medicine and dentistry, its unique chemical characteristics make it a valuable tool for exploration in less conventional research areas. nih.govnih.govnih.gov

One emerging area is the study of its effects on host enzymes and cellular processes. Research has shown that chlorhexidine can inhibit matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and inflammation. biocat.com Chlorhexidine-d8 could be used in quantitative proteomics (using SILAC or similar techniques) to identify the specific binding partners of chlorhexidine within the cell, potentially uncovering new therapeutic targets or off-target effects.

Another unconventional application is in the field of microbiome research. Studies have begun to explore how chlorhexidine alters the composition of the oral microbiome and affects the prevalence of antimicrobial resistance genes. frontiersin.org Using Chlorhexidine-d8 as a tracer could help elucidate the specific metabolic pathways within microbial communities that are affected by the antiseptic, providing a deeper understanding of how it shapes microbial ecosystems and drives the selection for resistance.

Furthermore, the use of chlorhexidine in regenerative medicine research presents a novel avenue. One study has utilized chlorhexidine for disinfection in a rat model of oral mucosal regeneration. mdpi.com Future studies could employ Chlorhexidine-d8 to investigate how the molecule interacts with wound healing processes at a molecular level, including its influence on fibroblast and osteoblast proliferation and protein production. nih.gov

Advanced Methodologies for Environmental Remediation Research

The widespread use of chlorhexidine in consumer and healthcare products leads to its release into the environment through wastewater. canada.cacanada.ca Its persistence in aquatic and soil environments and potential toxicity to organisms necessitate the development of effective remediation strategies. canada.canih.gov Chlorhexidine-d8 can serve as a crucial analytical standard for developing and validating these new methodologies.

One advanced methodology currently under investigation is heterogeneous photocatalysis. A study demonstrated the successful degradation of chlorhexidine digluconate in aqueous solutions using sunlight-driven, nickel-doped titanium dioxide (Ni-doped TiO2) as a photocatalyst. eeer.org This process breaks down the complex structure of chlorhexidine into smaller, potentially less harmful molecules. eeer.org In such studies, Chlorhexidine-d8 is essential for spiking environmental samples to accurately determine the efficiency and kinetics of the degradation process.

Future research should explore other advanced remediation techniques, such as:

Bioremediation: Utilizing specific microorganisms or microbial consortia that can metabolize and detoxify chlorhexidine. Studies have already identified bacteria capable of acclimating to and treating chlorhexidine-containing wastewater. canada.ca

Enzymatic Degradation: Identifying and isolating enzymes that can specifically target and break down the chlorhexidine molecule.

Advanced Oxidation Processes (AOPs): Exploring other AOPs beyond photocatalysis, such as Fenton oxidation, ozonation, or sonolysis, for the efficient removal of chlorhexidine from water and sludge. canada.ca

In all these research areas, precise analytical methods are paramount, and Chlorhexidine-d8 (hydrochloride) will continue to be an indispensable tool for the accurate quantification of chlorhexidine in complex environmental matrices like wastewater and sewage sludge. nih.govepa.gov

Innovations in Material Science for Non-Applied Research Systems

Chlorhexidine has been incorporated into various materials to confer antimicrobial properties, such as in coated medical devices, wound dressings, and air filters. nih.govnih.gov While these are applied uses, the underlying material science offers significant opportunities for fundamental, non-applied research where Chlorhexidine-d8 can be a unique investigative probe.

Innovations in material science are leading to the development of novel chlorhexidine-containing systems, such as a chlorhexidine cyclamate complex designed to improve taste while maintaining antimicrobial efficacy. nih.gov These new materials can serve as model systems for fundamental research. By incorporating Chlorhexidine-d8 into these materials, researchers can study molecular-level phenomena that are not directly related to an immediate application but provide foundational knowledge.

For example, neutron scattering techniques, which are sensitive to isotopic substitution, could use Chlorhexidine-d8 to:

Investigate the precise location and orientation of chlorhexidine molecules on a polymer surface or within a material matrix.

Study the dynamics of chlorhexidine release from a material in real-time.

Understand how the presence of chlorhexidine alters the nanoscale structure and properties of the host material.

This fundamental understanding of drug-material interactions is crucial for the rational design of future advanced materials. Instead of simply evaluating the antimicrobial efficacy (an applied goal), this line of research would focus on the physicochemical principles governing the behavior of chlorhexidine within a material system, contributing to the broader field of material science. nih.gov

Data Tables

Table 1: Physicochemical Properties of Chlorhexidine-d8 (hydrochloride)

Property Value Reference
Formal Name N1,N14-bis(4-chlorophenyl-d4)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide, dihydrochloride
CAS Number 2012598-75-1 synzeal.com
Molecular Formula C₂₂H₂₂D₈Cl₂N₁₀ • 2HCl synzeal.com
Molecular Weight 586.4 g/mol
Purity ≥99% deuterated forms (d₁-d₈)

| Solubility | Soluble in DMSO and Methanol | |

Table 2: Mentioned Compounds

Compound Name
4-chloroaniline (B138754) hydrochloride
Bromo cresol (B1669610) green
Cetylpyridinium chloride (CPC)
Chlorhexidine
Chlorhexidine-d8 (hydrochloride)
Chlorhexidine diacetate
Chlorhexidine dicyclamate
Chlorhexidine digluconate
Chloroform
Cyclamate
Deuterium
Ethanol
Glycol ether
Hexamethylene-dicyanoguanidine
Hyaluronic acid
Ketamine
Nickel-doped Titanium Dioxide (Ni-doped TiO₂)
Normal butanol
Sodium fluoride
Thymol
Triclosan

Q & A

Q. How is Chlorhexidine-d8 (hydrochloride) synthesized and characterized to ensure isotopic purity for analytical applications?

Chlorhexidine-d8 is synthesized via deuteration of the parent compound (chlorhexidine dihydrochloride) using deuterated reagents under controlled conditions. Isotopic purity is validated using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) to confirm the incorporation of eight deuterium atoms at specific positions (e.g., aromatic or aliphatic sites). Pharmacopeial standards require ≥98% chemical purity, with residual protonated analogs quantified via LC-MS/MS to ensure <2% contamination .

Q. What methodologies are recommended for preparing Chlorhexidine-d8 as an internal standard in LC-MS quantification studies?

Chlorhexidine-d8 is dissolved in methanol-formic acid (99.9:0.1 v/v) to prepare stock solutions (1 mg/mL), with further dilutions in the same solvent to avoid degradation. Calibration curves are constructed by spiking known concentrations into blank matrices (e.g., biological fluids or environmental samples). The deuterated standard compensates for matrix effects and ionization efficiency variations, with slope comparisons between solvent-based and matrix-matched calibrations (e.g., 152% signal enhancement in sludge extracts necessitates injection volume reduction from 2 µL to 0.5 µL to mitigate interference) .

Q. How is Chlorhexidine-d8 validated for use in phytotoxicity assays involving model plants like Sorghum saccharatum?

Validation includes recovery rate assessments (80–120%) using spiked plant homogenates and comparison with non-deuterated chlorhexidine. Extraction efficiency is tested via solid-phase extraction (SPE) or liquid-liquid extraction (LLE), followed by LC-MS/MS analysis. Cross-reactivity with plant metabolites (e.g., phenolic compounds) is evaluated by analyzing control samples without chlorhexidine-d8 .

Advanced Research Questions

Q. What experimental strategies address matrix-induced signal enhancement when quantifying Chlorhexidine-d8 in complex environmental samples?

Matrix effects are minimized by:

  • Matrix-matched calibration : Spiking Chlorhexidine-d8 into pre-extracted sludge or soil samples to mirror analyte-matrix interactions.
  • Post-column infusion : Monitoring ion suppression/enhancement across chromatographic runs.
  • Isotopic dilution : Using a fixed ratio of Chlorhexidine-d8 to native chlorhexidine (e.g., 1:1) to normalize signal fluctuations. Example: A 115% residual matrix effect after reducing injection volume highlights the need for iterative method optimization .

Q. How can researchers resolve contradictions in Chlorhexidine-d8 stability data across different pH conditions?

Stability studies are conducted under controlled pH (2–10) and temperature (4–37°C) conditions, with degradation kinetics analyzed via LC-MS. For acidic conditions (pH <3), chlorhexidine-d8 may undergo hydrolysis, necessitating stabilization with buffers like citrate-phosphate. Conflicting data often arise from differences in solvent systems (e.g., aqueous vs. organic), requiring reproducibility tests across labs .

Q. What protocols ensure compliance with pharmacopeial standards for Chlorhexidine-d8 in drug interaction studies?

Compliance requires:

  • Impurity profiling : Quantifying related substances (e.g., Chlorhexidine Diacetate Impurity C) via HPLC with UV detection at 254 nm.
  • Batch-to-batch consistency : Testing three independent synthesis batches for isotopic purity (≥98% d8) and residual solvents (e.g., methanol <3000 ppm).
  • Cross-validation : Comparing results with USP reference standards for chlorhexidine hydrochloride .

Q. How do researchers design experiments to evaluate Chlorhexidine-d8’s role in antimicrobial resistance studies using methicillin-resistant Staphylococcus aureus (MRSA)?

Experimental design includes:

  • Dose-response assays : Determining MIC90 values (e.g., 4 µg/mL for MRSA) using broth microdilution, with Chlorhexidine-d8 as a tracer to monitor parent compound uptake via LC-MS.
  • Resistance induction : Serial passaging of MRSA in sub-inhibitory chlorhexidine concentrations, with genomic analysis (e.g., qPCR for qacA/B efflux pump genes).
  • Synergy testing : Combining chlorhexidine-d8 with beta-lactams to assess time-kill kinetics .

Methodological Notes

  • Data Interpretation : Discrepancies in deuterated standard performance (e.g., signal drift) may arise from incomplete deuteration or isotopic exchange during storage. Regular HR-MS re-analysis is advised .
  • Regulatory Alignment : Non-pharmacopeial batches must include Certificates of Analysis (CoA) detailing synthesis routes, stability data, and impurity thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.